Antibiotic P 4+ - 107561-34-2

Antibiotic P 4+

Catalog Number: EVT-1164809
CAS Number: 107561-34-2
Molecular Formula: C30H38N10O5
Molecular Weight: 618.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antibiotic P 4+ is derived from modifications of existing quaternary ammonium compounds, which are often synthesized from natural products or through chemical modifications of known antibiotics. These compounds typically exhibit significant antibacterial properties due to their ability to disrupt microbial cell membranes. The classification of Antibiotic P 4+ falls under the category of synthetic antimicrobial agents, specifically targeting bacterial infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus.

Synthesis Analysis

The synthesis of Antibiotic P 4+ involves several key steps that utilize various reagents and conditions to achieve the desired molecular structure.

  1. Starting Materials: The synthesis often begins with a tertiary amine, which is reacted with a suitable halide or other electrophilic species to form the quaternary ammonium salt.
  2. Reaction Conditions: Typical conditions may include heating the reaction mixture in a solvent such as dimethylformamide at elevated temperatures (around 50°C) for extended periods (up to 20 hours) to ensure complete conversion.
  3. Purification: Post-reaction, the product is usually purified through recrystallization techniques, often using solvents like acetone or diethyl ether to isolate the pure compound.

For example, one synthesis method described involves the reaction of a tertiary amine with a specific alkyl halide in dimethylformamide, yielding a quaternary ammonium salt with a yield of approximately 54% .

Molecular Structure Analysis

The molecular structure of Antibiotic P 4+ can be characterized by its quaternary ammonium center, which consists of:

  • A positively charged nitrogen atom bonded to four alkyl groups.
  • The steric and electronic properties of these alkyl groups significantly influence the compound's biological activity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectra provide insights into the environment of protons within the molecule, while mass spectrometry helps determine the molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Antibiotic P 4+ participates in several chemical reactions that are crucial for its functionality:

  1. Formation of Salts: The compound can form salts with various anions, which can affect its solubility and bioactivity.
  2. Interaction with Bacterial Membranes: The primary reaction mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. This is facilitated by electrostatic interactions between the positively charged nitrogen atom and negatively charged components of bacterial membranes.

The minimum inhibitory concentration (MIC) values for Antibiotic P 4+ against various bacterial strains have been reported to be significantly lower than those for many traditional antibiotics, indicating its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action for Antibiotic P 4+ primarily revolves around:

  • Membrane Disruption: The quaternary ammonium structure allows it to insert into bacterial membranes, disrupting their integrity. This leads to increased permeability and eventual cell death.
  • Inhibition of Cellular Functions: By altering membrane potential and disrupting essential cellular processes, Antibiotic P 4+ effectively inhibits bacterial growth and replication.

Studies suggest that this mechanism is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layers that are susceptible to such disruptions .

Physical and Chemical Properties Analysis

Antibiotic P 4+ exhibits several notable physical and chemical properties:

Thermal analysis techniques like Thermogravimetric Analysis (TGA) can be employed to assess thermal stability and decomposition temperatures .

Applications

Antibiotic P 4+ has several significant applications in science and medicine:

  1. Antibacterial Agents: It is primarily used in formulations aimed at treating bacterial infections, especially those resistant to conventional antibiotics.
  2. Disinfectants: Due to its antimicrobial properties, it is also used in various disinfectant formulations for surfaces in healthcare settings.
  3. Research Tool: In microbiological research, it serves as a model compound for studying mechanisms of antibiotic resistance and developing new therapeutic strategies.
Introduction to Antibiotic Pharmacology and Global Health Imperatives

Historical Evolution of Antibiotic Discovery and Development

The antibiotic era commenced in 1910 with Paul Ehrlich’s deployment of Salvarsan (arsphenamine), the first synthetic antimicrobial agent targeting Treponema pallidum. This organoarsenic compound emerged from systematic screening of hundreds of synthetic derivatives—a foundational approach for future drug development [4] [9]. The serendipitous discovery of penicillin by Alexander Fleming in 1928 catalyzed the "golden age" of antibiotic discovery (1940s–1960s), where natural products from soil microorganisms dominated therapeutic pipelines. Streptomycin (1944), tetracyclines (1948), and cephalosporins (1960s) exemplified this prolific period, reducing mortality from previously intractable infections [1] [9]. However, resistance manifested rapidly:

  • Penicillin-resistant Staphylococcus aureus emerged by 1942, just two years after clinical deployment [7].
  • Multi-drug-resistant tuberculosis (MDR-TB) strains were documented by the 1960s, complicating global TB control [3].

Table 1: Key Milestones in Antibiotic Discovery and Resistance Emergence

YearAntibiotic/EventSignificanceResistance Emergence
1910SalvarsanFirst synthetic antimicrobial; treated syphilisClinical resistance observed by 1915
1928Penicillin discoveredFirst β-lactam antibiotic; revolutionized infection treatmentStaphylococcus penicillinase (1942)
1944StreptomycinFirst anti-tuberculosis agentMDR-TB (1960s)
1950sGolden age peaks15+ new antibiotic classes introducedEmergence of ESBLs and MRSA
2000sDiscovery plateauOnly 2 new antibiotic classes approved (2000–2020)Carbapenem-resistant Enterobacteriaceae

This cyclical pattern of innovation followed by resistance underscores the evolutionary arms race between humans and pathogens [7] [9].

Defining "Antibiotic P 4+": Pharmacokinetic-Pharmacodynamic (PK/PD) Integration

Antibiotic P 4+ denotes a paradigm shift from traditional minimum inhibitory concentration (MIC)-based dosing toward mechanistic, dynamic models of drug-pathogen interactions. It prioritizes four core PK/PD parameters: time above MIC (fT>MIC), area under the curve to MIC ratio (fAUC/MIC), peak concentration to MIC ratio (fCmax/MIC), and mutant prevention concentration (MPC), integrated via predictive computational frameworks [5] [8].

Traditional MIC limitations necessitated this evolution:

  • Static vs. Dynamic Conditions: MIC assays use constant drug concentrations, whereas in vivo antibiotic levels fluctuate due to absorption, distribution, metabolism, and excretion (ADME) processes [5] [8].
  • Inoculum Effect: Standard MIC tests deploy ~10⁵ CFU/mL bacterial densities, underestimating resistance emergence in high-burden infections (>10⁸ CFU/g tissue) where mutant frequencies amplify [5].
  • Pharmacodynamic Oversimplification: MIC’s binary "growth/no growth" endpoint ignores time-dependent bacterial killing or adaptive resistance [10].

Antibiotic P 4+ addresses these gaps through:

  • Mechanism-Based Killing Models: Quantifying bacterial growth/death rates under dynamic drug concentrations using in silico simulations [8] [10].
  • Resistance-Suppressing Indices: Incorporating MPC—the concentration blocking growth of least-susceptible mutants—to restrict resistance enrichment [5].
  • Drug-Specific PK/PD Targets: Class-specific indices guide dosing: time-dependent antibiotics (β-lactams) prioritize fT>MIC, while concentration-dependent agents (fluoroquinolones) emphasize fAUC/MIC or fCmax/MIC [8].

Table 2: PK/PD Parameters Driving Antibiotic P 4+

PK/PD IndexDefinitionPrimary Drug ClassesTherapeutic Target
fT>MICTime free drug concentration exceeds MICβ-Lactams, Glycopeptides50–70% of dosing interval
fAUC/MICArea under free drug curve relative to MICFluoroquinolones, MacrolidesRatio of 30–400 (species-dependent)
fCmax/MICPeak free concentration relative to MICAminoglycosidesRatio >8–10
MPCConcentration blocking mutant growthAll classes (resistance suppression)Linked to fT>MPC duration

Advanced ex vivo (tissue cage models) and in silico systems (hollow-fiber reactors) now validate these indices under clinically relevant conditions [5] [10].

Global Burden of Antimicrobial Resistance (AMR) and Public Health Implications

AMR poses a catastrophic threat to global health systems, directly causing 1.27 million annual deaths worldwide—surpassing HIV/AIDS and malaria mortality. Without intervention, this could escalate to 10 million deaths/year by 2050, with cumulative economic losses of $100 trillion [3] [6]. Drivers include:

  • Clinical Misuse: 30–50% of antibiotic use in humans is inappropriate (e.g., viral infections) [3].
  • Agricultural Overuse: 70% of medically important antibiotics are used in livestock, amplifying environmental resistance gene pools [7].
  • Diagnostic Gaps: Limited access to susceptibility testing in low-resource settings delays effective therapy [3] [6].

Resistance mechanisms are genetically diverse:

  • Enzymatic Inactivation: β-lactamases hydrolyze penicillins/cephalosporins (e.g., ESBLs, carbapenemases).
  • Target Modification: Altered penicillin-binding proteins (PBPs) confer MRSA resistance [7].
  • Efflux Pumps: Upregulated transporters expel tetracyclines, macrolides, etc. [7].

Table 3: Global AMR Prevalence and Health Impact

PathogenResistance MarkerPrevalenceAnnual DeathsClinical Impact
Escherichia coliThird-gen. cephalosporin resistance42% (76 countries)200,000+Urinary/septicemic infections
Klebsiella pneumoniaeCarbapenem resistance35% (WHO regions)150,000+Pneumonia, ICU-associated infections
Mycobacterium tuberculosisMDR/XDR3.5% new cases240,000Treatment duration >18 months
Staphylococcus aureusMethicillin resistance (MRSA)35% (global)180,000+Surgical site infections, bacteremia

Data sources: WHO GLASS report [3] [6]

The One Health approach—coordinating human, animal, and environmental interventions—is critical for containment. Initiatives like the Global Action Plan (GAP) on AMR and CARB-X accelerator aim to bolster antibiotic pipelines while curbing resistance spread [3] [6]. Within this landscape, Antibiotic P 4+ offers a pharmacological toolkit to extend the clinical lifespan of existing agents while rationalizing next-generation drug development.

Properties

CAS Number

107561-34-2

Product Name

Antibiotic P 4+

IUPAC Name

N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide

Molecular Formula

C30H38N10O5

Molecular Weight

618.7 g/mol

InChI

InChI=1S/C30H38N10O5/c1-36(2)9-7-8-31-27(42)23-11-20(15-38(23)4)33-29(44)25-13-22(17-40(25)6)35-30(45)26-12-21(16-39(26)5)34-28(43)24-10-19(32-18-41)14-37(24)3/h10-18H,7-9H2,1-6H3,(H,31,42)(H,32,41)(H,33,44)(H,34,43)(H,35,45)

InChI Key

HRYYRWHUEFWPHE-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O

Synonyms

1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)propyl)amino)carbon yl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(((4-(formylamino)-1-methyl-1H-pyr rol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-met hyl-

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.